DMHAPC-Chol

Vue d'ensemble

Description

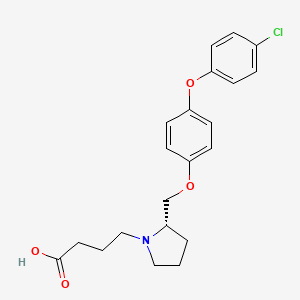

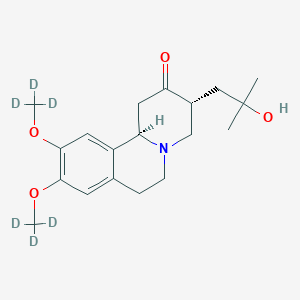

DMHAPC-Chol is a cationic cholesterol . It contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety . Liposomes containing DMHAPC-chol have been used for DNA plasmid delivery in vitro and in vivo in a B16-F10 mouse xenograft model . Liposomes containing DMHAPC-chol are cytotoxic to B16-F10 cells when used at lipid concentrations greater than 20 µM .

Synthesis Analysis

DMHAPC-Chol is synthesized as a novel cholesterol-based cationic lipid to promote DNA transfer in cells . This lipid contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety .Molecular Structure Analysis

The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol isCC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] . Chemical Reactions Analysis

DMHAPC-Chol can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . It has been used in transfection experiments concerning plasmids or siRNA .Physical And Chemical Properties Analysis

The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol isCC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] .

Applications De Recherche Scientifique

Briane et al. (2012) explored the use of DMHAPC-Chol in delivering siRNA to tumor cells. Their study found that liposomes made from DMHAPC-Chol and dioleoylphosphatidylethanolamine (DOPE) could effectively deliver VEGF siRNA to human cancer cell lines, resulting in significant silencing of VEGF expression. This suggests that DMHAPC-Chol could be a promising tool for gene therapy in cancer treatment (Briane et al., 2012).

Percot et al. (2004) synthesized DMHAPC-Chol as a novel cholesterol-based cationic lipid for DNA delivery. Their research showed that liposomes prepared from DMHAPC-Chol and DOPE demonstrated efficient DNA delivery with low cytotoxicity. The study also highlighted the importance of liposome conditioning in enhancing transfection efficiency, suggesting the potential of DMHAPC-Chol in gene therapy applications (Percot et al., 2004).

Orientations Futures

DMHAPC-Chol can be used in both transfection experiments concerning plasmids or siRNA . It can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . This suggests that DMHAPC-Chol could be further explored for its potential in gene therapy and drug delivery systems.

Propriétés

IUPAC Name |

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXTDBNSSOEDB-SJTWHRLHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMHAPC-Chol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)